Butyric acid, 2-bornyl ester
Description
Butyric acid, 2-bornyl ester (C₁₄H₂₂O₂) is an ester derivative of butyric acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-bornyl alcohol moiety. Structurally, it is characterized as rel-(1R,2S,4R)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-yl butanoate or 1,7,7-trimethylnorbornan-2-yl butanoate . The bornyl group, a bicyclic monoterpene derived from camphene, imparts unique steric and electronic properties to this ester.
Properties
CAS No. |
85551-27-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m0/s1 |
InChI Key |
VIPNQHBVIDJXJE-MISXGVKJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.981-0.991 |
physical_description |
Colourless liquid; Herbaceous aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through the esterification of borneol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Butyric AcidAcid CatalystBornyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of bornyl butyrate often involves the use of continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases has also been explored as a greener alternative to traditional acid catalysis, offering milder reaction conditions and higher selectivity .
Types of Reactions:
Hydrolysis: Bornyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding borneol and butyric acid.
Oxidation: The borneol moiety in bornyl butyrate can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of bornyl butyrate is less common but can be achieved using reducing agents like lithium aluminum hydride to yield borneol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Chromic acid, potassium permanganate, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Hydrolysis: Borneol and butyric acid.
Oxidation: Camphor.
Reduction: Borneol.
Scientific Research Applications
Bornyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and pleasant aroma.
Industry: Widely used in the fragrance and flavor industries to impart pine-like scents to products
Mechanism of Action
The primary mechanism of action of bornyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its characteristic pine-like aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Comparative Properties of Butyric Acid Esters
*Relative to unmodified butyric acid esters.
†BA = Butyric acid ester.
Key Findings :
- Cyclohexane Linkers : Cyclohexylcarboxylic acid esters (e.g., compound 12) demonstrate 2.5-fold higher metabolic stability than butyric acid esters due to steric hindrance from the rigid cyclohexane structure, reducing enzymatic degradation .
- Diethylene Glycol Moieties : Derivatives like compound 9 exhibit dramatically improved water solubility (up to 390-fold) and lower melting points, enhancing their pharmacokinetic profiles .
Alkyl Chain Modifications
- Long-Chain Esters : Butyric acid tridecyl and pentadecyl esters are identified in canine anal sac secretions, suggesting chain length influences biological persistence and species-specific signaling .
- Short-Chain Esters : Butyric acid methyl and ethyl esters are volatile, making them suitable for flavoring, but their rapid metabolism limits therapeutic utility .
Antimicrobial and Anti-Inflammatory Activity
- Linolenic Acid Esters: Ethyl 9,12,15-octadecatrienoate, structurally analogous to butyric acid esters, shows anti-inflammatory effects comparable to linolenic acid .
- Lyngbyoic Acid Derivatives: Esterification of butyric acid with larger alkyl groups (e.g., dodecanoic acid methyl ester) reduces antimicrobial efficacy, emphasizing the importance of chain length in quorum-sensing inhibition .
Industrial and Environmental Relevance
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